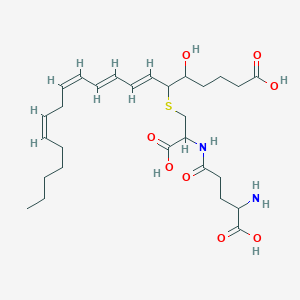
5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid is a complex biochemical compound that plays a significant role in various biological processes. It is a derivative of eicosatetraenoic acid, which is a polyunsaturated fatty acid involved in the biosynthesis of important signaling molecules. This compound is particularly notable for its involvement in the regulation of oxidative stress and inflammation, making it a subject of interest in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of eicosatetraenoic acid, followed by the introduction of the hydroxy and gamma-glutamylcysteinyl groups through a series of controlled reactions. Key steps include:
Hydroxylation: Introduction of the hydroxy group at the 5th position using specific hydroxylating agents.
Gamma-glutamylcysteinylation: Attachment of the gamma-glutamylcysteinyl moiety through peptide bond formation, often facilitated by coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for large-scale production and involve the use of bioreactors, controlled environmental conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of double bonds or functional groups to yield saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in cellular signaling and regulation of oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in the regulation of oxidative stress and inflammation. The hydroxy group and gamma-glutamylcysteinyl moiety play crucial roles in modulating the activity of these molecular targets, leading to changes in cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide involved in cellular redox balance and detoxification.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Leukotrienes: Eicosanoid derivatives involved in inflammatory responses.
Uniqueness
5S-Hydroxy-6R-(S-gamma-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid is unique due to its specific structural features, such as the combination of hydroxy and gamma-glutamylcysteinyl groups, which confer distinct biochemical properties. Its ability to modulate oxidative stress and inflammation through specific molecular interactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H44N2O8S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(7E,9E,11Z,14Z)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+ |
InChI Key |
PYSODLWHFWCFLV-UTCFTNDSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\C(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


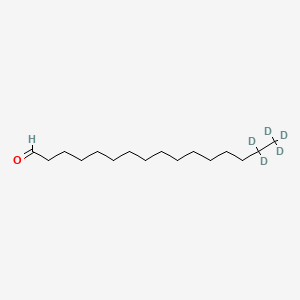

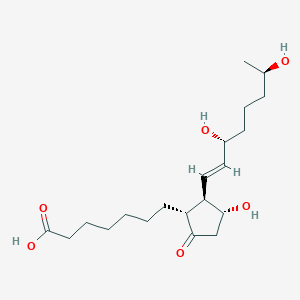
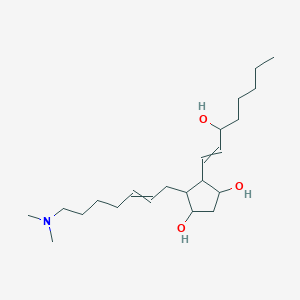
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)

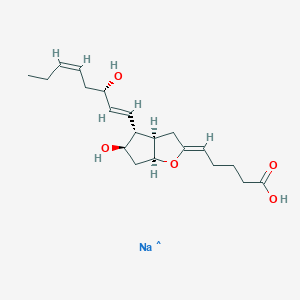
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
